molecular formula C19H25N5O4 B286470 2-[3-[4-(3-Nitrophenyl)piperazin-1-yl]propyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione

2-[3-[4-(3-Nitrophenyl)piperazin-1-yl]propyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione

Cat. No. B286470
M. Wt: 387.4 g/mol
InChI Key: DSSKDOFZEWYVPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-[4-(3-Nitrophenyl)piperazin-1-yl]propyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as NT69L and has been shown to have promising effects in various studies. In

Mechanism of Action

The mechanism of action of NT69L involves its binding to the sigma-1 receptor, a protein that is involved in various cellular processes. NT69L has been shown to modulate the activity of the sigma-1 receptor, leading to its effects on cognitive function and mood regulation.
Biochemical and Physiological Effects
NT69L has been shown to have various biochemical and physiological effects. Studies have shown that NT69L can increase the levels of neurotransmitters such as serotonin and norepinephrine, which are involved in the regulation of mood. NT69L has also been shown to reduce the accumulation of amyloid beta, a protein that is associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using NT69L in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the effects of sigma-1 receptor modulation without interference from other receptors. However, one limitation of using NT69L in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the use of NT69L in scientific research. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to determine the optimal dosing and treatment regimen for NT69L in these diseases.
Another area of interest is the potential use of NT69L as a treatment for depression and anxiety. Further studies are needed to determine the efficacy and safety of NT69L in these conditions.
In addition, there is potential for the development of new compounds based on the structure of NT69L. These compounds could be optimized for improved solubility and specificity for the sigma-1 receptor, leading to more effective treatments for various conditions.
Conclusion
NT69L is a promising compound that has been studied for its potential use in various scientific research applications. Its specificity for the sigma-1 receptor makes it a valuable tool for studying the effects of sigma-1 receptor modulation. Further studies are needed to determine its optimal use in various conditions and to develop new compounds based on its structure.

Synthesis Methods

The synthesis method for NT69L involves several steps. The first step is the synthesis of 3-(4-(3-nitrophenyl)piperazin-1-yl)propan-1-ol, which is then reacted with 5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazol-1-one to produce NT69L. This process has been optimized to produce high yields of NT69L with good purity.

Scientific Research Applications

NT69L has been studied for its potential use in various scientific research applications. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Studies have shown that NT69L can improve cognitive function and reduce the accumulation of amyloid beta, a protein that is associated with Alzheimer's disease.
NT69L has also been studied for its potential as a treatment for depression and anxiety. Studies have shown that NT69L can increase the levels of neurotransmitters such as serotonin and norepinephrine, which are involved in the regulation of mood.

properties

Molecular Formula

C19H25N5O4

Molecular Weight

387.4 g/mol

IUPAC Name

2-[3-[4-(3-nitrophenyl)piperazin-1-yl]propyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione

InChI

InChI=1S/C19H25N5O4/c25-18-17-6-2-8-22(17)19(26)23(18)9-3-7-20-10-12-21(13-11-20)15-4-1-5-16(14-15)24(27)28/h1,4-5,14,17H,2-3,6-13H2

InChI Key

DSSKDOFZEWYVPZ-UHFFFAOYSA-N

SMILES

C1CC2C(=O)N(C(=O)N2C1)CCCN3CCN(CC3)C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1CC2C(=O)N(C(=O)N2C1)CCCN3CCN(CC3)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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